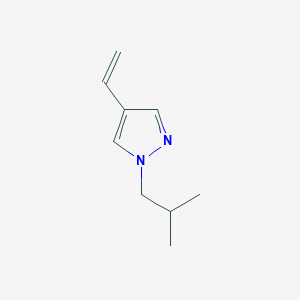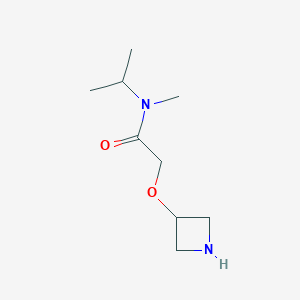
Undecoylium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecoylium Chloride Iodine is a cationic detergent formed as a complex of iodine with this compound. It is typically used as a topical antigermicidal agent . This compound is known for its antiseptic properties and is used in various applications, including veterinary medicine and personal care products .
Méthodes De Préparation
Undecoylium Chloride Iodine is synthesized by forming a complex of iodine with this compound. The preparation involves mixing this compound with iodine under controlled conditions to form the desired complex . Industrial production methods typically involve the use of large-scale reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions to ensure the formation of the complex .
Analyse Des Réactions Chimiques
Undecoylium Chloride Iodine undergoes various chemical reactions, including:
Oxidation: The iodine component can undergo oxidation reactions, forming iodate or periodate compounds under specific conditions.
Reduction: The iodine can be reduced to iodide ions in the presence of reducing agents.
Substitution: The chloride ion in this compound can be substituted with other anions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium thiosulfate, and various anions for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Undecoylium Chloride Iodine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for testing antiseptic properties.
Biology: It is used in microbiological studies to test the efficacy of antiseptics and disinfectants.
Medicine: It is used in topical antiseptic formulations for wound care and infection prevention.
Industry: It is used in personal care products, veterinary medicine, and as a disinfectant in various industrial applications
Mécanisme D'action
The mechanism of action of Undecoylium Chloride Iodine involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to cell lysis and death. The iodine component further enhances its antimicrobial activity by oxidizing essential cellular components, leading to the inactivation of microbial cells .
Comparaison Avec Des Composés Similaires
Undecoylium Chloride Iodine is similar to other cationic surfactants and antiseptics, such as lapyrium chloride and benzalkonium chloride. its unique combination with iodine gives it enhanced antiseptic properties compared to these compounds. Similar compounds include:
Lapyrium Chloride: Used as a biocide and antistatic agent in personal care products.
Benzalkonium Chloride: A widely used antiseptic and disinfectant in various applications.
This compound Iodine stands out due to its dual action as a cationic detergent and an iodine-based antiseptic, providing broad-spectrum antimicrobial activity .
Propriétés
Numéro CAS |
1337-59-3 |
|---|---|
Formule moléculaire |
C12H17ClN2O3 |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |
Clé InChI |
OSCJJMKLQGAGML-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)




![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)

![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)



![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)
